

2,6-Dichloro-4-nitropyridine-N-oxide physical properties (melting point, solubility)

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Compound of Interest

Compound Name: 2,6-Dichloro-4-nitropyridine-N-oxide

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Physical Properties of 2,6-Dichloro-4-nitropyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **2,6-dichloro-4-nitropyridine-N-oxide**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document focuses on its melting point and solubility, presenting available data and outlining standard experimental protocols for their determination.

Core Physical Properties

2,6-Dichloro-4-nitropyridine-N-oxide is a crystalline solid at room temperature.^[1] Its physical characteristics are crucial for its handling, purification, and application in various synthetic procedures.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **2,6-dichloro-4-nitropyridine-N-oxide**, various sources report a relatively consistent melting point range, typically between 166°C and 180°C. A sharp melting point range suggests a high degree of purity.

Property	Reported Value (°C)
Melting Point	176-180
Melting Point	166-170
Melting Point	169-172
Melting Point	176-180

Table 1: Reported Melting Points for **2,6-Dichloro-4-nitropyridine-N-oxide**.

Solubility

Quantitative solubility data for **2,6-dichloro-4-nitropyridine-N-oxide** in common organic solvents is not readily available in the reviewed literature. However, the presence of the N-oxide functional group is known to enhance the solubility of pyridine derivatives.[\[2\]](#) The overall solubility will be influenced by the interplay between the polar N-oxide and nitro groups and the nonpolar dichlorinated pyridine ring.

A qualitative assessment of solubility is typically performed to guide solvent selection for synthesis, purification (e.g., recrystallization), and analytical characterization.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting point and solubility of a crystalline organic compound like **2,6-dichloro-4-nitropyridine-N-oxide**.

Determination of Melting Point

The melting point is determined as a temperature range, starting from the temperature at which the first liquid droplet appears to the temperature at which the entire solid mass has transitioned to a liquid. This is a standard method for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **2,6-dichloro-4-nitropyridine-N-oxide** is finely ground into a powder using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement:
 - The capillary tube is placed into the heating block of the melting point apparatus.
 - A rapid heating rate is initially used to determine an approximate melting range.
 - The apparatus is allowed to cool.
 - A second determination is performed with a slow heating rate (1-2°C per minute) starting from a temperature approximately 20°C below the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Solubility

This protocol provides a general method for qualitatively assessing the solubility of an organic compound in various solvents.

Apparatus:

- Small test tubes

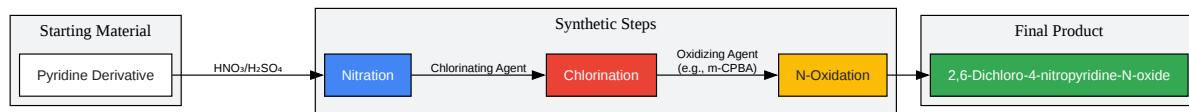
- Vortex mixer or stirring rod
- Graduated pipettes or burette
- Spatula

Procedure:

- Sample Preparation: A pre-weighed amount of **2,6-dichloro-4-nitropyridine-N-oxide** (e.g., 10 mg) is placed into a small test tube.
- Solvent Addition: A measured volume of the chosen solvent (e.g., 0.5 mL) is added to the test tube.
- Dissolution Assessment: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve.
- Solvent Screening: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) to establish a solubility profile.

Visualized Workflow: Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide

The synthesis of **2,6-dichloro-4-nitropyridine-N-oxide** generally involves a multi-step process starting from a pyridine derivative. The following diagram illustrates a logical workflow for its synthesis.



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Caption: General synthetic workflow for **2,6-Dichloro-4-nitropyridine-N-oxide**.

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